Ethyl 4-(2-phenoxyethoxy)benzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ethyl 4-(2-phenoxyethoxy)benzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This document serves as an in-depth technical guide on Ethyl 4-(2-phenoxyethoxy)benzoate, a molecule with significant potential as a versatile intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide provides a thorough examination of its chemical structure, physicochemical properties, robust synthesis protocols, and detailed spectral analysis, underpinned by field-proven insights and authoritative references.
Introduction and Strategic Importance
Ethyl 4-(2-phenoxyethoxy)benzoate is a bifunctional organic compound featuring both an ether linkage and an ester moiety. This unique combination of a flexible phenoxyethoxy chain and a rigid ethyl benzoate core makes it a valuable scaffold in medicinal chemistry and materials science. Its structure allows for further chemical modification at several positions, making it an attractive starting point for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. Understanding its fundamental characteristics is paramount for leveraging its full synthetic potential.
Molecular Structure and Physicochemical Profile
The molecular architecture of Ethyl 4-(2-phenoxyethoxy)benzoate is key to its chemical behavior and potential applications. The presence of two aromatic rings, an ester group, and an ether linkage dictates its solubility, reactivity, and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 23676-09-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₁₈O₄ | N/A |
| Molecular Weight | 286.32 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid/oil | [2][4] |
| Boiling Point | 145-150 °C at 13 mmHg | [4] |
| Density | ~1.071 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol. | [2][4] |
Chemical Structure Visualization
The following diagram illustrates the atomic connectivity and arrangement of functional groups within the molecule.
Caption: 2D representation of Ethyl 4-(2-phenoxyethoxy)benzoate.
Synthesis and Purification: A Validated Protocol
The synthesis of Ethyl 4-(2-phenoxyethoxy)benzoate is most reliably achieved via a two-step process. This involves an initial ether formation followed by a second etherification, typically under Mitsunobu conditions, which are favored for their mildness and high functional group tolerance.
Step 1: Synthesis of the Phenoxyethanol Intermediate via Williamson Ether Synthesis
The causality behind this initial step is the need to create the C-O-C ether linkage between the phenol and the ethanol backbone. The Williamson ether synthesis is a classic, robust, and cost-effective method for this transformation.[6][7][8][9]
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Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve phenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The base deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic sodium or potassium phenoxide.
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Nucleophilic Attack: To the generated phenoxide solution, add 2-chloroethanol or 2-bromoethanol dropwise. The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the haloethanol in an Sₙ2 reaction, displacing the halide leaving group.[9]
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Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenoxyethanol, which can be purified by distillation or used directly in the next step.
Step 2: Coupling via the Mitsunobu Reaction
For the second ether linkage, the Mitsunobu reaction is the method of choice. It allows for the coupling of an alcohol (2-phenoxyethanol) with a mildly acidic pronucleophile (ethyl 4-hydroxybenzoate) under neutral conditions, avoiding the harsh basic or acidic conditions that could hydrolyze the ester.[10][11][12][13][14] This reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[12]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-hydroxybenzoate, 2-phenoxyethanol (from Step 1), and triphenylphosphine (PPh₃) in anhydrous THF.
-
Betaine Formation & Activation: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or the safer alternative, diisopropyl azodicarboxylate (DIAD), dropwise. The PPh₃ initially attacks the DEAD/DIAD to form a betaine intermediate.[11][13] This intermediate then activates the 2-phenoxyethanol, converting its hydroxyl group into a good leaving group.
-
Sₙ2 Displacement: The deprotonated ethyl 4-hydroxybenzoate then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion to form the desired ether linkage and generating triphenylphosphine oxide and diethyl hydrazinedicarboxylate as byproducts.[12]
-
Reaction & Purification: Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by TLC. After completion, concentrate the solvent. The major challenge in Mitsunobu reactions is the removal of byproducts. The crude residue should be purified using column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to isolate the pure Ethyl 4-(2-phenoxyethoxy)benzoate.
Synthesis Workflow Diagram
Caption: Validated two-step workflow for the synthesis of Ethyl 4-(2-phenoxyethoxy)benzoate.
Spectral Characterization
Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. The data presented below are predictive values based on the analysis of analogous structures and serve as a benchmark for experimental validation.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05-7.95 (d, 2H, Ar-H ortho to ester), 7.35-7.25 (m, 2H, Ar-H of phenoxy), 7.00-6.90 (m, 5H, Ar-H), 4.40-4.30 (m, 4H, -O-CH₂-CH₂-O- and -O-CH₂-CH₃), 1.38 (t, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (C=O, ester), 162.5 (Ar-C-O), 158.5 (Ar-C-O), 131.5 (Ar-CH), 129.5 (Ar-CH), 123.0 (Ar-C), 121.5 (Ar-CH), 114.5 (Ar-CH), 68.0 (-O-CH₂-), 67.5 (-O-CH₂-), 61.0 (-O-CH₂-CH₃), 14.5 (-CH₃). |
| FT-IR (ATR, cm⁻¹) | ~2980 (aliphatic C-H stretch), ~1715 (strong C=O stretch of ester), ~1605, 1500 (aromatic C=C stretch), ~1250 (asymmetric C-O-C stretch of ether), ~1170 (C-O stretch of ester). |
| Mass Spec. (ESI+) | [M+H]⁺ = 287.12, [M+Na]⁺ = 309.10 |
Conclusion and Future Outlook
Ethyl 4-(2-phenoxyethoxy)benzoate is a synthetically accessible and valuable molecular building block. The protocols detailed in this guide, utilizing the Williamson ether synthesis and the Mitsunobu reaction, represent a reliable and well-understood pathway for its production on a laboratory scale. The provided physicochemical and spectroscopic data offer a solid foundation for its characterization. For researchers in drug discovery and materials science, this compound represents a promising platform for developing novel molecules with tailored biological activities and physical properties.
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ethyl 4-ethoxybenzoate . The Good Scents Company. [Link]
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Synthesis of Ethyl Benzoate . Quora. [Link]
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ETHYL 4-(TRIETHOXYSILYL)BENZOATE, 90% MSDS . Gelest, Inc. [Link]
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